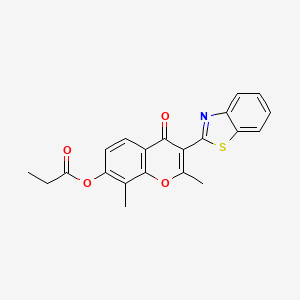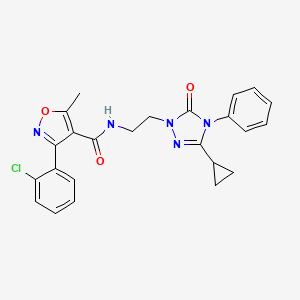![molecular formula C19H15ClFN3O2S B2708613 2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide CAS No. 899944-02-6](/img/structure/B2708613.png)
2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Activity
Some novel sulfonamide derivatives, including structures akin to the chemical compound , have demonstrated significant cytotoxic activity against cancer cell lines such as breast cancer (MDA-MB-231) and colon cancer (HT-29). These compounds serve as a testament to the ongoing exploration of sulfonamide derivatives in cancer research, aiming to identify potential therapeutic agents against various forms of cancer (Ghorab et al., 2015).
Antimicrobial Activity
Research has also been directed towards synthesizing novel derivatives of this compound to evaluate their antimicrobial properties. For instance, sulfide and sulfone derivatives of a closely related compound, 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, have been synthesized and tested for their efficacy against a range of microbial strains, including Gram-negative and Gram-positive bacteria, as well as fungi. This exploration contributes to the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi (Badiger et al., 2013).
Fluorescent Properties and Sensing Applications
The structure and fluorescent properties of novel surfactant-like pyrene derivatives, which share a common structural motif with the compound of interest, have been explored for their potential in sensing applications. These studies underscore the compound's relevance in developing fluorescent probes that could serve in biological imaging, environmental monitoring, and the detection of specific ions or molecules, highlighting its versatility beyond traditional pharmaceutical applications (Zhang et al., 2014).
Antiepileptic Drug Development
Investigations into derivatives of this compound have led to the identification of potential antiepileptic drug candidates. By optimizing certain derivatives, researchers have discovered compounds with strong, broad-spectrum antiepileptic properties. These findings are pivotal in the quest for new therapeutic options for epilepsy, showcasing the compound's potential utility in neuropharmacology (Tanaka et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new applications in various fields .
Propriétés
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c1-12-4-2-3-5-16(12)23-17(25)11-27-18-19(26)24(9-8-22-18)13-6-7-15(21)14(20)10-13/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSVTLMLTYIIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

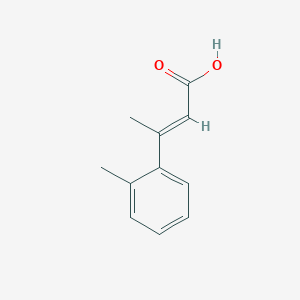

![2-((2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2708533.png)


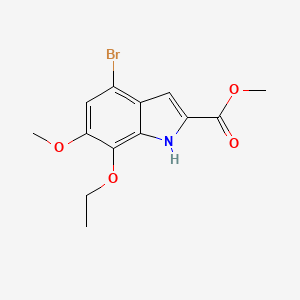
![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-benzyl-2-cyanoacrylamide](/img/structure/B2708540.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2708542.png)
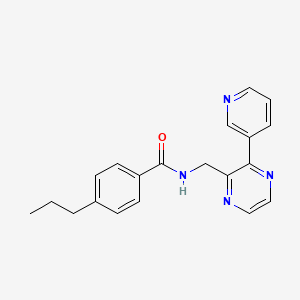
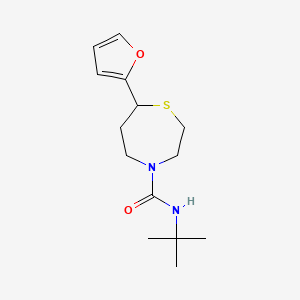
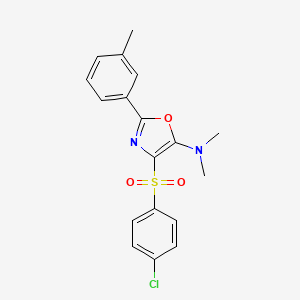
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2708550.png)
